![molecular formula C16H13FN2O B6057018 8-fluoro-N-(3-methoxyphenyl)-4-quinolinamine](/img/structure/B6057018.png)
8-fluoro-N-(3-methoxyphenyl)-4-quinolinamine
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Overview
Description
8-fluoro-N-(3-methoxyphenyl)-4-quinolinamine is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
The mechanism of action of 8-fluoro-N-(3-methoxyphenyl)-4-quinolinamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This leads to the arrest of cell growth and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 8-fluoro-N-(3-methoxyphenyl)-4-quinolinamine has a number of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-fluoro-N-(3-methoxyphenyl)-4-quinolinamine in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for the development of new anti-cancer agents. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are many future directions for research on 8-fluoro-N-(3-methoxyphenyl)-4-quinolinamine. One area of research is the development of new anti-cancer agents based on this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential use in other disease states. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.
Synthesis Methods
The synthesis method of 8-fluoro-N-(3-methoxyphenyl)-4-quinolinamine involves a multi-step process. The starting material for the synthesis is 2-chloro-8-fluoroquinoline, which is reacted with 3-methoxyaniline in the presence of a palladium catalyst to form 8-fluoro-N-(3-methoxyphenyl)quinolin-4-amine. This intermediate is then reacted with a reducing agent such as sodium borohydride to yield the final product, 8-fluoro-N-(3-methoxyphenyl)-4-quinolinamine.
Scientific Research Applications
8-fluoro-N-(3-methoxyphenyl)-4-quinolinamine has been studied extensively for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been in the development of new anti-cancer agents. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer.
properties
IUPAC Name |
8-fluoro-N-(3-methoxyphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-20-12-5-2-4-11(10-12)19-15-8-9-18-16-13(15)6-3-7-14(16)17/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVGQZJBPRRPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=CC=C(C3=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-(3-methoxyphenyl)quinolin-4-amine |
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